An In-depth Technical Guide to the Physical Properties of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol

An In-depth Technical Guide to the Physical Properties of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol, with the IUPAC name 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol, is a highly fluorinated alcohol of significant interest in various scientific fields, including drug development.[1] Its unique combination of a hydroxyl functional group and extensive fluorination imparts a distinct set of physical and chemical properties. These characteristics can be leveraged in the design of novel pharmaceuticals, specialty solvents, and advanced materials. Understanding the physical properties of this compound is paramount for its effective application, from predicting its behavior in different environments to designing appropriate handling and storage procedures.

This technical guide provides a comprehensive overview of the key physical properties of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol, detailing experimental methodologies for their determination and offering insights into the underlying molecular principles.

Molecular Structure and Key Identifiers

A foundational understanding of the physical properties of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol begins with its molecular structure.

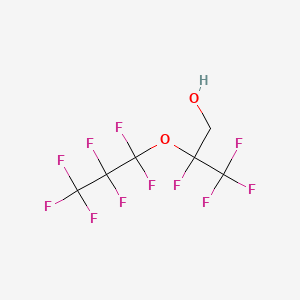

Figure 1. 2D Structure of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol.[1]

| Identifier | Value |

| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propan-1-ol[1] |

| CAS Number | 26537-88-2[1] |

| Molecular Formula | C₆H₃F₁₁O₂[1] |

| Molecular Weight | 316.07 g/mol [1] |

| SMILES | C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)O[1] |

Core Physical Properties

The physical properties of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol are summarized in the table below, followed by a detailed discussion of each property and the methodologies for their determination.

| Physical Property | Value |

| Boiling Point | 173.4 °C at 760 mmHg |

| Density | 1.649 g/cm³ |

| Flash Point | 88.6 °C |

| Vapor Pressure | 0.398 mmHg at 25 °C |

| Refractive Index | 1.29 |

| Melting Point | Not available |

| Viscosity | Not available |

| Surface Tension | Not available |

| XLogP3 (Computed) | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol, the boiling point is reported to be 173.4 °C at 760 mmHg . The relatively high boiling point for a molecule of its size is attributed to the presence of the hydroxyl group, which allows for intermolecular hydrogen bonding.

A standard method for determining the boiling point of a liquid is distillation .

Causality Behind Experimental Choice: Distillation is a robust and widely used method that directly measures the temperature at which a liquid boils at a given pressure. The use of a thermometer placed at the vapor-liquid interface ensures an accurate reading of the boiling point. For fluorinated compounds, which can be expensive, micro-distillation apparatus can be employed to minimize the required sample volume.

Density

Density is a measure of mass per unit volume. The density of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol is reported as 1.649 g/cm³ . The high density is a characteristic feature of fluorinated compounds, owing to the high atomic mass of fluorine (18.998 g/mol ) compared to hydrogen (1.008 g/mol ).

The density of a liquid can be accurately determined using a pycnometer .

Protocol for Density Measurement using a Pycnometer:

-

Clean and Dry: Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh Empty: Accurately weigh the empty pycnometer.

-

Fill with Sample: Fill the pycnometer with 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol, ensuring no air bubbles are present.

-

Thermostat: Place the filled pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Adjust Volume: Carefully adjust the volume of the liquid to the calibration mark on the pycnometer.

-

Weigh Filled: Reweigh the filled pycnometer.

-

Calculate Density: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Causality Behind Experimental Choice: The pycnometer method is a highly accurate and precise method for determining the density of liquids. It is a direct measurement of mass and volume, and with proper temperature control, it provides reliable data. Given the value of many fluorinated compounds, the use of a small-volume pycnometer is often preferred.

Flash Point

The flash point of a volatile material is the lowest temperature at which its vapors will ignite in the presence of an ignition source. The flash point of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol is 88.6 °C . This indicates that the compound is combustible but not highly flammable at room temperature.

The flash point is typically determined using a Pensky-Martens closed-cup tester .

Causality Behind Experimental Choice: The closed-cup method is preferred for liquids with higher flash points as it minimizes the loss of volatile components and provides a more controlled environment for ignition, leading to more accurate and reproducible results.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. The vapor pressure of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol is 0.398 mmHg at 25 °C . This low vapor pressure indicates a relatively low volatility at room temperature, which is consistent with its high boiling point.

Vapor pressure can be measured using a static method with a pressure transducer.

Protocol for Vapor Pressure Measurement (Static Method):

-

Sample Degassing: A small amount of the liquid is placed in a thermostatted container, and any dissolved gases are removed by repeated freeze-pump-thaw cycles.

-

Equilibration: The container is then brought to the desired temperature, and the system is allowed to reach equilibrium.

-

Pressure Measurement: The pressure of the vapor in the headspace is measured using a sensitive pressure transducer.

Causality Behind Experimental Choice: The static method is a direct and accurate way to measure the vapor pressure of a pure liquid. For compounds with low vapor pressures, a sensitive pressure transducer is crucial for obtaining reliable data.

Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The refractive index of 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol is reported as 1.29 . The low refractive index is a common characteristic of highly fluorinated organic compounds.

The refractive index is typically measured using an Abbe refractometer .

Protocol for Refractive Index Measurement:

-

Calibration: Calibrate the refractometer using a standard with a known refractive index.

-

Sample Application: Apply a few drops of the liquid sample to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into focus.

-

Reading: Read the refractive index from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20 °C or 25 °C, and at a specific wavelength of light (usually the sodium D-line, 589 nm).

Causality Behind Experimental Choice: The Abbe refractometer is a simple, rapid, and accurate instrument for measuring the refractive index of liquids. It requires only a small amount of sample and provides a direct reading.

Missing and Estimated Physical Properties

Melting Point

The melting point of a solid can be determined using Differential Scanning Calorimetry (DSC) .

Protocol for Melting Point Determination by DSC:

-

Sample Preparation: A small, accurately weighed amount of the solidified compound is hermetically sealed in an aluminum pan.

-

Temperature Program: The sample and a reference pan are heated at a constant rate.

-

Heat Flow Measurement: The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

Melting Point Determination: The melting point is identified as the onset temperature of the endothermic peak corresponding to the solid-to-liquid phase transition.

Causality Behind Experimental Choice: DSC is a highly sensitive and accurate method for determining the melting point and other thermal transitions of materials. It requires a very small sample size and provides detailed information about the melting process.

Viscosity

The dynamic viscosity of the liquid can be determined using a rotational viscometer .

Protocol for Viscosity Measurement with a Rotational Viscometer:

-

Sample Preparation: Place the liquid sample in a temperature-controlled sample holder.

-

Spindle Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the liquid.

-

Measurement: Immerse the rotating spindle into the liquid. The viscometer measures the torque required to rotate the spindle at a constant speed.

-

Viscosity Calculation: The viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle.

Causality Behind Experimental Choice: Rotational viscometers are versatile instruments that can measure the viscosity of a wide range of liquids, from low to very high viscosity. They allow for the investigation of both Newtonian and non-Newtonian fluid behavior.

Surface Tension

The surface tension can be measured using the pendant drop method .

Protocol for Surface Tension Measurement by the Pendant Drop Method:

-

Droplet Formation: A drop of the liquid is formed at the tip of a needle.

-

Image Capture: A high-resolution camera captures the profile of the pendant drop.

-

Shape Analysis: The shape of the drop is determined by the balance between surface tension and gravity.

-

Surface Tension Calculation: The surface tension is calculated by fitting the drop shape to the Young-Laplace equation, which relates the pressure difference across the curved surface to the surface tension.

Causality Behind Experimental Choice: The pendant drop method is a precise and widely used technique for measuring surface tension. It requires only a small volume of liquid and can be used to study the dynamic changes in surface tension over time.

Solubility Profile

While quantitative solubility data for 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol in various organic solvents is not extensively documented, its solubility can be inferred from its structure and predicted properties. The computed XLogP3 value of 3.4 suggests that the compound is significantly more soluble in nonpolar organic solvents than in water. The presence of the hydroxyl group may impart some solubility in polar protic solvents.

Expected Solubility:

-

High Solubility: In other fluorinated solvents and nonpolar organic solvents like hexanes and perfluorocarbons.

-

Moderate to Good Solubility: In polar aprotic solvents such as dichloromethane and acetone.

-

Lower Solubility: In polar protic solvents like methanol and ethanol, where the strong hydrogen bonding network of the solvent may be disrupted.

-

Very Low Solubility: In water.

A qualitative assessment of solubility can be performed by adding small, incremental amounts of the solute to a known volume of the solvent at a constant temperature until no more solute dissolves. For a more quantitative analysis, techniques such as UV-Vis spectroscopy or gas chromatography can be used to determine the concentration of the dissolved solute in a saturated solution.

Applications in Drug Development

The unique physical properties of fluorinated compounds like 2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol make them valuable in drug development. The introduction of fluorine atoms into a drug candidate can significantly alter its metabolic stability, lipophilicity, and binding affinity. The hydroxyl group on this particular molecule also provides a reactive handle for further chemical modification. While specific applications of this exact compound in drug development are not widely published, similar fluorinated alcohols serve as important building blocks in the synthesis of complex pharmaceutical agents.

Safe Handling and Storage

2-Perfluoropropoxy-2,3,3,3-tetrafluoropropanol is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

For storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol, 99+%. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1). Retrieved from [Link]

-

PubChem. (n.d.). 2,2,3,3-Tetrafluoro-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]

- Zisman, W. A. (1953). SURFACE CHEMISTRY OF FLUOROCHEMICALS.

-

GeeksforGeeks. (2023, July 25). Methods to Determine Surface Tension. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

DataPhysics Instruments. (n.d.). How does the pendant drop method work?. Retrieved from [Link]